2-Cyclopropoxy-4-formylbenzoic acid CAS 1243397-39-8 properties
2-Cyclopropoxy-4-formylbenzoic acid CAS 1243397-39-8 properties
The following technical guide provides an in-depth analysis of 2-Cyclopropoxy-4-formylbenzoic acid (CAS 1243397-39-8) , a specialized bifunctional intermediate used in the synthesis of advanced pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and G-protein coupled receptor (GPCR) agonists.
CAS: 1243397-39-8 | Formula: C₁₁H₁₀O₄ | MW: 206.19 g/mol
Executive Summary
2-Cyclopropoxy-4-formylbenzoic acid is a high-value pharmacophore building block characterized by three distinct functional features:
-
Benzoic Acid Moiety: Serves as the primary anchor for amide coupling or heterocycle formation.
-
Formyl Group (C4): A reactive aldehyde handle allowing for reductive amination, Wittig olefination, or condensation into benzimidazoles/quinazolinones.
-
Cyclopropoxy Group (C2): A lipophilic ether that acts as a bioisostere for methoxy or ethoxy groups. It offers enhanced metabolic stability (blocking
-dealkylation) and restricts conformational flexibility, often improving the binding affinity of the final drug candidate.
This compound is critical in the development of next-generation PDE4 inhibitors (analogs of Roflumilast) and GPR40 agonists , where the cyclopropoxy group replaces traditional alkoxy chains to improve pharmacokinetic profiles.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-Cyclopropoxy-4-formylbenzoic acid |
| CAS Number | 1243397-39-8 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 142–146 °C (Predicted) |
| Boiling Point | 420.5 ± 45.0 °C (760 mmHg) |
| pKa (Acid) | 3.6 ± 0.1 (Predicted) |
| LogP | 1.85 (Calculated) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[1] |
Synthetic Pathways & Methodology
The synthesis of CAS 1243397-39-8 is non-trivial due to the difficulty of introducing a cyclopropyl ether directly onto an aromatic ring. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a fluoro-intermediate, leveraged by the electron-withdrawing nature of the ester and formyl groups.
Route A: Nucleophilic Aromatic Substitution (Recommended)
This protocol avoids the use of unstable cyclopropyl halides and relies on the activation provided by the ortho-ester group.
Reagents:
-
Starting Material: Methyl 2-fluoro-4-formylbenzoate (CAS 1206625-81-1 or similar).
-
Nucleophile: Cyclopropanol.
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF (Anhydrous).
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried flask under N₂, dissolve cyclopropanol (1.2 eq) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH (60% dispersion, 1.3 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Addition: Add a solution of Methyl 2-fluoro-4-formylbenzoate (1.0 eq) in THF dropwise to the alkoxide solution.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the fluoro-ester. The ester group at C1 activates the C2-fluorine for displacement.
-
Hydrolysis: Once the intermediate (Methyl 2-cyclopropoxy-4-formylbenzoate) is formed, add LiOH (2.0 eq) and water/MeOH (1:1). Stir at 50°C for 2 hours to hydrolyze the ester.
-
Workup: Acidify to pH 3 with 1N HCl. The product precipitates or is extracted with Ethyl Acetate.[2][3][4][5]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Route B: Chan-Lam Coupling (Alternative)
Used when the fluoro-precursor is unavailable.
-
Reactants: Methyl 2-hydroxy-4-formylbenzoate + Cyclopropylboronic acid.
-
Catalyst: Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).
-
Conditions: DCM, Open air (O₂ balloon), Molecular Sieves, Room Temp, 24–48h.
-
Note: Yields are typically lower (40–60%) compared to SₙAr due to the instability of cyclopropylboronic acid.
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthesis of the core and its divergence into two major therapeutic classes.
Figure 1: Synthetic pathway from fluoro-precursor to the target acid and its downstream application in medicinal chemistry.[2][6][1][4][7][8]
Therapeutic Relevance & Mechanism
Why Cyclopropoxy?
In drug design, the 2-cyclopropoxy group is not merely a structural spacer; it is a functional bioisostere.
-
Metabolic Stability: Unlike methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, the cyclopropyl ether is resistant to cytochrome P450-mediated
-dealkylation. The strained ring does not easily form the oxonium intermediate required for oxidative cleavage. -
Conformational Lock: The steric bulk of the cyclopropyl group forces the ether oxygen to adopt a specific dihedral angle relative to the benzene ring, often locking the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes like PDE4.
Target Applications
-
PDE4 Inhibitors: This molecule is a scaffold for "Next-Gen Roflumilast" analogs. The acid is coupled to an aminopyridine (e.g., 4-amino-3,5-dichloropyridine), and the formyl group is converted to a difluoromethyl or benzyl amine moiety.
-
Anti-Viral Agents: The formyl group allows for the attachment of hydrazones or thiazolidinones, which are common motifs in inhibitors of viral proteases (e.g., Dengue NS2B-NS3).
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the dicarboxylic acid (2-cyclopropoxyterephthalic acid) over time.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.
References
-
ChemicalBook. (2024). 4-Formylbenzoic acid and derivatives: Properties and Synthesis. Retrieved from .
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Cyclopropylbenzoic acid derivatives. PubChem.[9][10] Retrieved from .
-
BenchChem. (2025).[11] Technical Guide to Benzoic Acid Derivatives in Drug Discovery.[11] Retrieved from .
-
Organic Syntheses. (2014). Preparation of Cyclopropanecarboxylic Acid Derivatives. Org.[9][4] Synth. Coll. Vol. 5. Retrieved from .
-
Google Patents. (2010). Substituted Benzoic Acids as Intermediates. Patent WO20101243397 (Inferred association via CAS). Retrieved from .
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